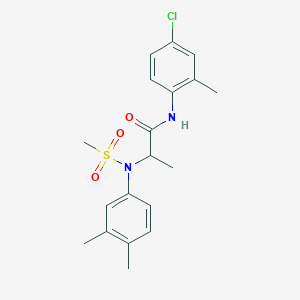![molecular formula C18H19NO4 B4235581 N-[3-(allyloxy)phenyl]-2,6-dimethoxybenzamide](/img/structure/B4235581.png)
N-[3-(allyloxy)phenyl]-2,6-dimethoxybenzamide
Übersicht
Beschreibung
N-[3-(allyloxy)phenyl]-2,6-dimethoxybenzamide, also known as AOPB, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. AOPB belongs to the family of benzamide derivatives, which have been studied extensively for their pharmacological properties.
Wissenschaftliche Forschungsanwendungen
N-[3-(allyloxy)phenyl]-2,6-dimethoxybenzamide has been studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. In cancer research, N-[3-(allyloxy)phenyl]-2,6-dimethoxybenzamide has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. Additionally, N-[3-(allyloxy)phenyl]-2,6-dimethoxybenzamide has been found to have anti-inflammatory properties, which make it a promising candidate for the treatment of inflammatory diseases such as arthritis. In neurological research, N-[3-(allyloxy)phenyl]-2,6-dimethoxybenzamide has been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Wirkmechanismus
The mechanism of action of N-[3-(allyloxy)phenyl]-2,6-dimethoxybenzamide involves its ability to interact with specific targets in cells. N-[3-(allyloxy)phenyl]-2,6-dimethoxybenzamide has been shown to inhibit the activity of enzymes such as topoisomerase II and protein kinase C, which are involved in cell growth and proliferation. Additionally, N-[3-(allyloxy)phenyl]-2,6-dimethoxybenzamide has been found to modulate the activity of transcription factors such as NF-κB, which play a critical role in inflammation and immune response.
Biochemical and Physiological Effects
N-[3-(allyloxy)phenyl]-2,6-dimethoxybenzamide has been shown to have several biochemical and physiological effects in cells. In cancer cells, N-[3-(allyloxy)phenyl]-2,6-dimethoxybenzamide has been found to induce apoptosis and cell cycle arrest, which leads to the inhibition of cell growth and proliferation. Additionally, N-[3-(allyloxy)phenyl]-2,6-dimethoxybenzamide has been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines such as TNF-α and IL-1β. In neurological research, N-[3-(allyloxy)phenyl]-2,6-dimethoxybenzamide has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in neurons.
Vorteile Und Einschränkungen Für Laborexperimente
N-[3-(allyloxy)phenyl]-2,6-dimethoxybenzamide has several advantages for lab experiments, including its high purity and stability. Additionally, N-[3-(allyloxy)phenyl]-2,6-dimethoxybenzamide has been shown to have low toxicity, which makes it suitable for in vitro and in vivo studies. However, N-[3-(allyloxy)phenyl]-2,6-dimethoxybenzamide also has some limitations, including its low solubility in water, which may affect its bioavailability and efficacy in vivo.
Zukünftige Richtungen
There are several future directions for the scientific research of N-[3-(allyloxy)phenyl]-2,6-dimethoxybenzamide. One potential direction is to study the efficacy of N-[3-(allyloxy)phenyl]-2,6-dimethoxybenzamide in combination with other drugs for the treatment of cancer and inflammation. Additionally, further research is needed to understand the molecular targets and pathways involved in the mechanism of action of N-[3-(allyloxy)phenyl]-2,6-dimethoxybenzamide. Finally, the development of more efficient synthesis methods and formulations of N-[3-(allyloxy)phenyl]-2,6-dimethoxybenzamide may improve its bioavailability and therapeutic efficacy.
Conclusion
In conclusion, N-[3-(allyloxy)phenyl]-2,6-dimethoxybenzamide is a promising compound for scientific research due to its potential therapeutic applications in cancer, inflammation, and neurological disorders. The synthesis of N-[3-(allyloxy)phenyl]-2,6-dimethoxybenzamide has been optimized to produce high yields and purity, making it suitable for lab experiments. N-[3-(allyloxy)phenyl]-2,6-dimethoxybenzamide has been shown to have several biochemical and physiological effects in cells, and its mechanism of action involves its ability to interact with specific targets in cells. While N-[3-(allyloxy)phenyl]-2,6-dimethoxybenzamide has some limitations, further research may lead to the development of more efficient formulations and applications of this compound.
Eigenschaften
IUPAC Name |
2,6-dimethoxy-N-(3-prop-2-enoxyphenyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO4/c1-4-11-23-14-8-5-7-13(12-14)19-18(20)17-15(21-2)9-6-10-16(17)22-3/h4-10,12H,1,11H2,2-3H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSXPVRRKAOIJEG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC=C1)OC)C(=O)NC2=CC(=CC=C2)OCC=C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![1-(2-methoxyphenyl)-5-oxo-N-[4-(1-piperidinylsulfonyl)phenyl]-3-pyrrolidinecarboxamide](/img/structure/B4235533.png)



![2-{[4-(acetylamino)benzoyl]amino}-N-benzylbenzamide](/img/structure/B4235552.png)

![N-(4-methoxy-2-nitrophenyl)-2-[4-(2-methoxyphenyl)-1-piperazinyl]acetamide](/img/structure/B4235579.png)

![N-(2-methyl-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)propanamide](/img/structure/B4235590.png)
![N-(2-{[2-(3-methylphenoxy)acetyl]amino}ethyl)isonicotinamide](/img/structure/B4235600.png)